

# A Comparative Guide to the Therapeutic Potential of Long-Chain Alkyl Caffeates

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## Compound of Interest

Compound Name: Docosyl caffeate

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## Introduction

Caffeic acid (CA), a hydroxycinnamic acid found abundantly in nature, is a well-documented antioxidant.[1][2] Its therapeutic applicability, however, is often constrained by its hydrophilic nature, which limits its solubility in lipid-rich environments like cell membranes and consequently affects its bioavailability.[1][3] To overcome this limitation, researchers have focused on the esterification of caffeic acid with various alcohols to produce alkyl caffeates. This structural modification increases the compound's lipophilicity, enhancing its ability to traverse cellular barriers and interact with molecular targets, thereby improving its biological activities.[1][4]

This guide provides a comparative review of the therapeutic potential of a series of caffeic acid alkyl esters, with a particular focus on how the length of the alkyl chain influences their efficacy. We will delve into their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by experimental data and detailed protocols. The objective is to furnish researchers, scientists, and drug development professionals with an in-depth, evidence-based resource to inform future studies and therapeutic development.

## Comparative Analysis of Therapeutic Potential

The addition of an alkyl ester chain to the caffeic acid backbone does not just improve solubility; it modulates the molecule's therapeutic efficacy in a chain-length-dependent manner. This relationship, however, is not always linear and often exhibits a "cut-off effect," where biological activity peaks at a specific chain length before declining.[5]

## Antioxidant Activity

The primary therapeutic value of caffeates stems from the catechol group (the two adjacent hydroxyl groups on the phenyl ring), which is a potent scavenger of free radicals.[6] Alkyl esterification generally enhances this capacity compared to the parent caffeic acid and even commercial antioxidants like Butylated Hydroxytoluene (BHT) and Vitamin C.[1]

Studies consistently show that alkyl caffeates have lower IC50 values in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, indicating higher potency.[1][3] The efficacy varies with chain length; for instance, one study found the order of DPPH scavenging activity to be Propyl > Ethyl > Heptyl > Isoamyl > Butyl > Amyl > Hexyl > Heptyl > Methyl > Isopropyl caffeate, all of which were more potent than caffeic acid itself.[1] Another study investigating a broader range of chain lengths noted that antioxidant capacity increased up to octyl caffeate (C8), after which further increases in chain length led to decreased activity.[5] This highlights the nuanced structure-activity relationship governing their antioxidant potential.

Compound	DPPH Radical Scavenging (IC50 in $\mu$ M)[1]
Propyl Caffeate (PC)	14.1
Ethyl Caffeate (EC)	15.6
Methyl Caffeate (MC)	22.1
Caffeic Acid (CA)	24.3
Vitamin C (VC)	33.3
BHT	51.2

## Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Long-chain alkyl caffeates exhibit potent anti-inflammatory effects primarily by modulating the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[7][8][9] Caffeic acid phenethyl ester (CAPE), a well-studied derivative, is known to inhibit the translocation of the NF- $\kappa$ B p65 subunit into the nucleus, thereby preventing the transcription of pro-inflammatory cytokines like TNF- $\alpha$  and various interleukins.[7][8][10]

This mechanism is shared by other alkyl caffeates. For example, methyl caffeate has been shown to suppress the inflammatory response in human umbilical vein endothelial cells (HUVECs) by inhibiting NF- $\kappa$ B phosphorylation and activating the protective Nrf2 pathway.<sup>[11]</sup> The anti-inflammatory action also involves the inhibition of arachidonic acid release and the subsequent suppression of cyclooxygenase (COX-1 and COX-2) enzymes, which are critical for the production of inflammatory prostaglandins.<sup>[7][12]</sup>

## Anticancer Activity

The enhanced lipophilicity of alkyl caffeates makes them promising candidates for cancer therapy, allowing for better penetration into tumor cells. They have demonstrated significant, dose-dependent cytotoxic effects across a range of human cancer cell lines.<sup>[1][3]</sup> The length of the alkyl chain plays a critical role in this activity, with different esters showing selective cytotoxicity against different cancer types.<sup>[1]</sup>

For instance, isopropyl caffeate showed the highest inhibition ratio against SW620 (colon) and HepG2 (liver) cancer cells, while methyl caffeate was most effective against SW480 (colon) cells.<sup>[1]</sup> This suggests that the specific chain length and branching can be tailored to target particular malignancies. The anticancer mechanism is multifactorial, involving the induction of apoptosis (programmed cell death), inhibition of tumor cell invasion and metastasis, and suppression of angiogenesis (the formation of new blood vessels that feed tumors).<sup>[7][13]</sup>

Alkyl Caffeate (200 $\mu$ M)	% Inhibition of Cancer Cell Lines (MTT Assay)[1]			
Cell Line ->	SW620 (Colon)	SW480 (Colon)	SGC7901 (Gastric)	HepG2 (Liver)
Methyl Caffeate (MC)	68.1%	71.4%	66.8%	68.2%
Ethyl Caffeate (EC)	62.1%	66.5%	75.8%	64.7%
Isopropyl Caffeate (IpC)	78.0%	64.2%	65.5%	78.0%
Butyl Caffeate (BuC)	67.5%	65.9%	74.9%	69.3%
Isoamyl Caffeate (IaC)	63.9%	62.1%	77.4%	62.4%
Hexyl Caffeate (HexC)	69.3%	61.3%	73.1%	73.2%

## Neuroprotective Effects

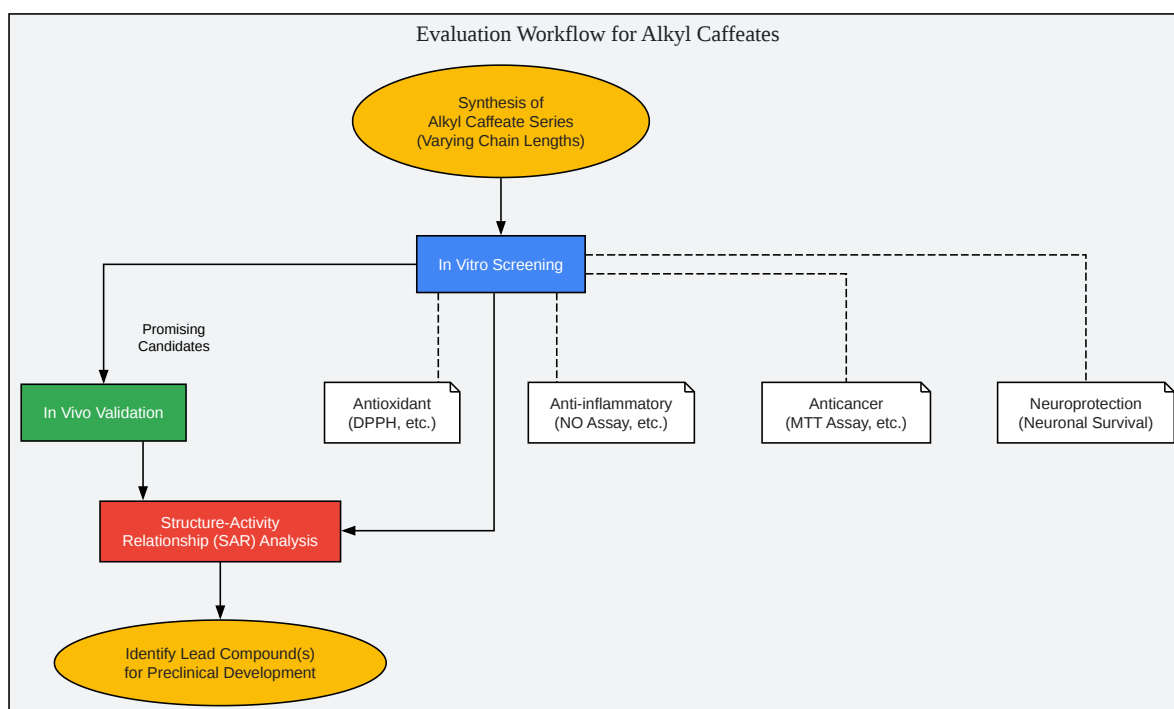
Neurodegenerative diseases are characterized by oxidative stress and neuronal loss. Caffeic acid and its esters have shown considerable neurotrophic and neuroprotective effects.[14][15] A comparative study of caffeic acid esters with alkyl chains ranging from methyl (C1) to dodecyl (C12) found that the longer-chain derivatives were the most potent.[14]

Specifically, decyl caffeate (C10) and dodecyl caffeate (C12) were the most effective at promoting neuronal cell survival and differentiation.[14][15] Their mechanism of action involves the activation of key pro-survival signaling cascades, including the extracellular signal-regulated kinase (ERK1/2) and the Akt pathways, which are crucial for protecting neurons from damage.[14][15] Interestingly, this activation occurs independently of the TrkA receptor, a

common target for neurotrophic factors, suggesting a unique mechanism for these long-chain derivatives.[14]

## Key Signaling Pathways & Mechanisms of Action

The therapeutic effects of long-chain alkyl caffeates are mediated by their interaction with several critical intracellular signaling pathways. Understanding these mechanisms is essential for their rational development as therapeutic agents.

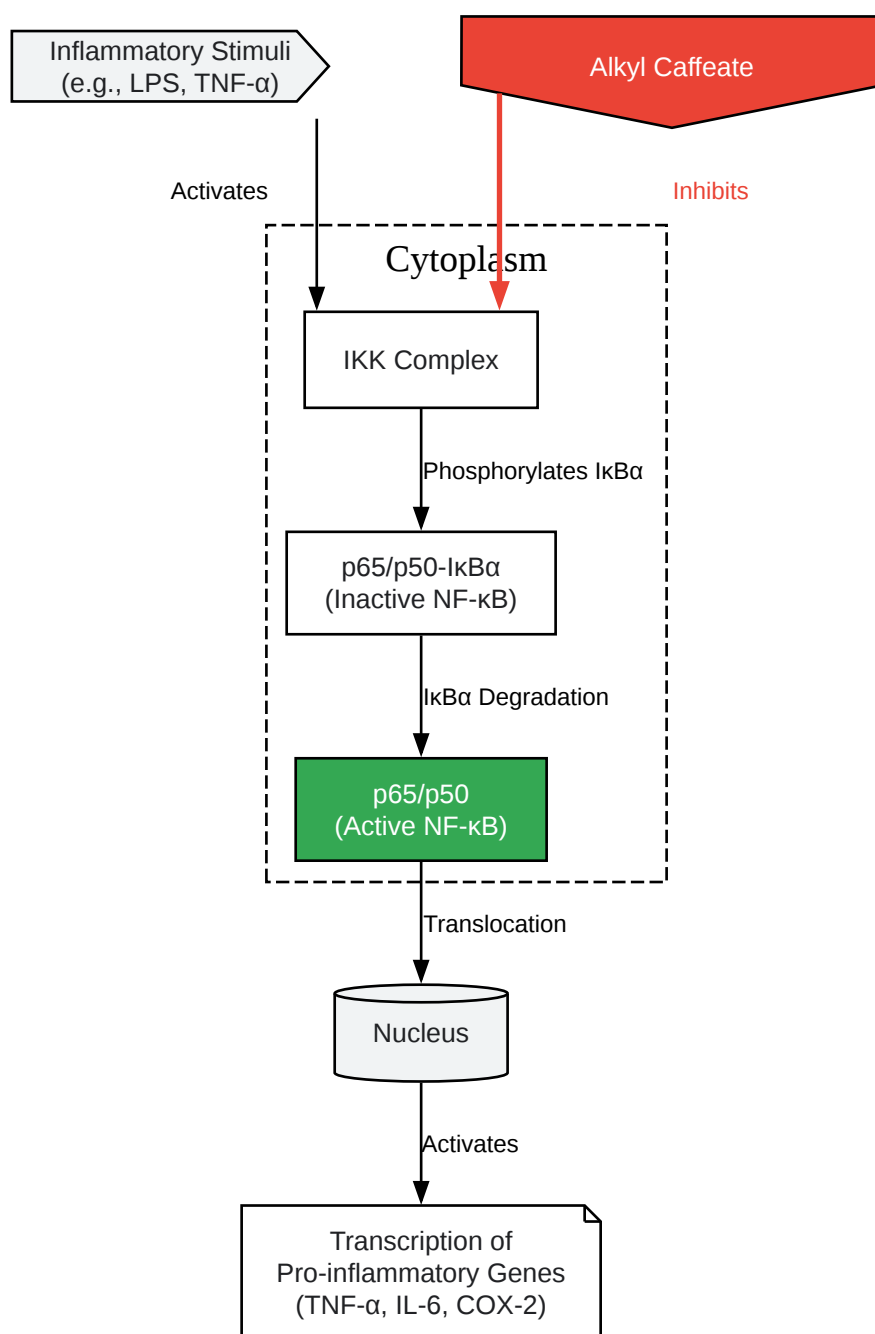


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Caption: General workflow for the comparative evaluation of long-chain alkyl caffeates.

## Inhibition of NF- $\kappa$ B Pathway

The NF- $\kappa$ B pathway is a cornerstone of inflammatory signaling. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by an inhibitor protein called I $\kappa$ B $\alpha$ . Inflammatory stimuli trigger the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ , freeing NF- $\kappa$ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Alkyl caffeates intervene by inhibiting the I $\kappa$ B kinase (IKK) complex, which prevents I $\kappa$ B $\alpha$  phosphorylation and degradation, thereby trapping NF- $\kappa$ B in the cytoplasm.[8][10]



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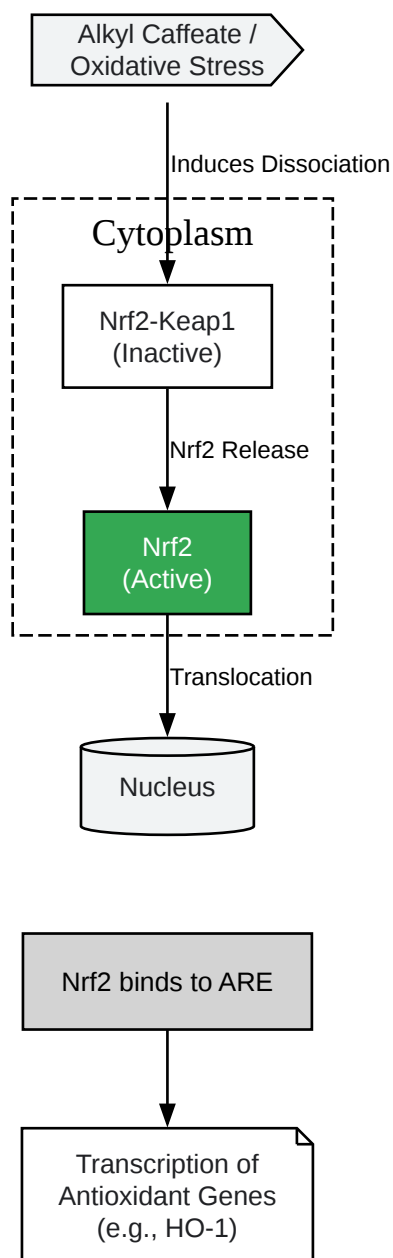
Caption: Inhibition of the NF-κB inflammatory pathway by alkyl caffeates.

## Activation of Nrf2 Antioxidant Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1, which targets it for degradation. In the presence of

oxidative stress or activators like alkyl caffeates, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective antioxidant enzymes, such as Heme Oxygenase-1 (HO-1).

[8][11][16]



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Caption: Activation of the Nrf2 antioxidant response pathway by alkyl caffeates.



## Experimental Protocols: A Guide for Researchers

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key assays used to evaluate the therapeutic potential of long-chain alkyl caffeates.

### Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

- **Causality:** This assay is a rapid and reliable method to measure the capacity of a compound to act as a free radical scavenger or hydrogen donor, which is the primary mechanism of antioxidant action for phenolic compounds like caffeates.[\[17\]](#)
- **Methodology:**
  - **Reagent Preparation:** Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare a series of dilutions of the test alkyl caffeates and a positive control (e.g., Ascorbic Acid) in methanol.
  - **Reaction Mixture:** In a 96-well microplate, add 100 µL of each sample dilution to respective wells. Add 100 µL of the DPPH solution to all wells. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
  - **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
  - **Measurement:** Measure the absorbance of each well at 517 nm using a microplate reader.
  - **Calculation:** Calculate the percentage of radical scavenging activity using the formula: % Inhibition =  $[(\text{Abs\_blank} - \text{Abs\_sample}) / \text{Abs\_blank}] * 100$
  - **Data Analysis:** Plot the % Inhibition against the concentration of each compound and determine the IC<sub>50</sub> value (the concentration required to inhibit 50% of the DPPH radicals).

### Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

- Causality: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay quantifies a compound's ability to inhibit NO production in immune cells (macrophages) stimulated with an inflammatory agent (LPS).<sup>[18]</sup>
- Methodology:
  - Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
  - Cell Seeding: Seed the cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and allow them to adhere overnight.
  - Treatment: Pre-treat the cells with various concentrations of the alkyl caffeates for 1 hour.
  - Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1  $\mu\text{g/mL}$  to all wells except the control group.
  - Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
  - NO Measurement (Griess Assay):
    - Collect 50  $\mu\text{L}$  of the cell culture supernatant from each well.
    - Add 50  $\mu\text{L}$  of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
    - Add 50  $\mu\text{L}$  of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
    - Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration, which is a stable proxy for NO.

## Protocol 3: In Vivo Anticancer Activity - Xenograft Tumor Model

- Causality: While in vitro assays are crucial for initial screening, in vivo models are essential to evaluate a compound's efficacy in a complex biological system, accounting for factors like

pharmacokinetics and tumor microenvironment.[19][20] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model.[19]

- Methodology:
  - Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
  - Cell Preparation: Harvest human cancer cells (e.g., SW620 colon cancer cells) from culture. Resuspend the cells in a sterile, serum-free medium (like PBS or Matrigel) at a concentration of  $5-10 \times 10^6$  cells per 100  $\mu\text{L}$ .
  - Tumor Implantation: Subcutaneously inject 100  $\mu\text{L}$  of the cell suspension into the flank of each mouse.
  - Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable size (e.g., 50-100  $\text{mm}^3$ ), measure them with calipers every 2-3 days. Tumor volume can be calculated using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
  - Treatment Administration: Randomize the mice into groups (e.g., vehicle control, positive control drug, and different doses of the test alkyl caffeate). Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
  - Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the mice, excise the tumors, and measure their final weight and volume.
  - Data Analysis: Compare the average tumor volume and weight between the treated groups and the vehicle control group to determine the percentage of tumor growth inhibition.

## Conclusion and Future Perspectives

The esterification of caffeic acid with long alkyl chains represents a highly effective strategy for enhancing its therapeutic potential. The resulting compounds demonstrate superior antioxidant, anti-inflammatory, anticancer, and neuroprotective properties compared to the parent molecule. A clear structure-activity relationship exists, where the length of the alkyl chain significantly

influences biological efficacy, often exhibiting a parabolic or "cut-off" effect. Long-chain derivatives, such as decyl and dodecyl caffeates, are particularly promising for neuroprotection, while short-to-medium chain esters show potent and selective anticancer activity.

Future research should focus on:

- **Systematic SAR Studies:** Synthesizing and testing a wider array of linear and branched alkyl caffeates to precisely map the optimal chain length for specific therapeutic targets.
- **Pharmacokinetic Profiling:** Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies for lead compounds to understand their behavior in vivo.
- **Advanced In Vivo Models:** Utilizing more complex disease models, such as genetically engineered mouse models (GEMMs) or patient-derived xenografts (PDXs), to better predict clinical efficacy.[\[20\]](#)
- **Combination Therapies:** Investigating the synergistic effects of long-chain alkyl caffeates when used in combination with existing chemotherapeutic or anti-inflammatory drugs.[\[7\]](#)

By leveraging the principles outlined in this guide, the scientific community can further unlock the therapeutic potential of long-chain alkyl caffeates, paving the way for the development of novel, highly effective treatments for a spectrum of human diseases.

## References

- Murtaza, G., et al. (2014). Caffeic Acid Phenethyl Ester and Therapeutic Potentials.
- Wang, T., et al. (2014). Alkyl caffeates improve the antioxidant activity, antitumor property and oxidation stability of edible oil. PubMed, 24759902. [\[Link\]](#)
- Fathalipour, M., et al. (2019). Modulation of ERK1/2 and Akt Pathways Involved in the Neurotrophic Action of Caffeic Acid Alkyl Esters. Molecules, 24(1). [\[Link\]](#)
- Sørensen, A. D., et al. (2015). Antioxidant Properties and Efficacies of Synthesized Alkyl Caffeates, Ferulates, and Coumarates. Journal of Agricultural and Food Chemistry, 63(3), 811-819. [\[Link\]](#)
- Wang, T., et al. (2014). Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil. PLOS ONE, 9(4), e95909. [\[Link\]](#)
- Ozturk, G., et al. (2012). The anticancer mechanism of caffeic acid phenethyl ester (CAPE): review of melanomas, lung and prostate cancers. European Review for Medical and Pharmacological Sciences, 16(15), 2064-2068. [\[Link\]](#)

- Wang, T., et al. (2014). Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil.
- Wang, T., et al. (2014). Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil. PLOS ONE, 9(4), e95909. [Link]
- Zhang, P., et al. (2016).
- González-Gálvez, D., et al. (2023). Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. International Journal of Molecular Sciences, 24(13), 10565. [Link]
- Akyol, S., et al. (2023). Caffeic acid phenethyl ester: A review on its pharmacological importance, and its association with free radicals, COVID-19, and radiotherapy. IUBMB Life, 75(6), 480-493. [Link]
- Ozturk, G., et al. (2012). The anticancer mechanism of caffeic acid phenethyl ester (CAPE)
- Fathalipour, M., et al. (2019). Modulation of ERK1/2 and Akt Pathways Involved in the Neurotrophic Action of Caffeic Acid Alkyl Esters. PubMed, 30609715. [Link]
- Armagan, G., et al. (2008). Anticancer Effect of Caffeic Acid Phenethyl Ester. Science Alert. [Link]
- Georgieva, M., et al. (2019). Caffeic acid phenethyl ester (CAPE)
- Fathalipour, M., et al. (2019).
- González-Gálvez, D., et al. (2023). Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. MDPI. [Link]
- Sørensen, A. D., et al. (2015).
- Kricha, M., et al. (2023).
- Mondal, S., et al. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.
- Wang, M., et al. (2023).
- Sheikh, B. Y., et al. (2013). In vivo Anti-inflammatory and in vitro Antioxidant Activities of Peperomia pellucida.
- Wang, T. (2014). The chemical structures of the alkyl caffeates.
- Li, J., et al. (2024).
- Vitucci, M., et al. (2014). In vivo models of brain tumors: roles of genetically engineered mouse models in understanding tumor biology and use in preclinical studies. PubMed Central. [Link]
- Chowdhury, A., et al. (2015). In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettia pachycarpa. Biomedical Research and Therapy, 2(1), 193-200. [Link]
- Jin, D., et al. (2024). In vivo mouse models for adult brain tumors: Exploring tumorigenesis and advancing immunotherapy development. PubMed Central. [Link]

- Indrieri, A., et al. (2022). Modeling Brain Tumors: A Perspective Overview of in vivo and Organoid Models. *Frontiers in Cell and Developmental Biology*. [Link]
- Charles River Laboratories. *Cancer Models*. Charles River. [Link]
- Parra-Delgado, H., et al. (2019). Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties. *Molecules*, 24(22), 4093. [Link]
- Chen, D., et al. (2020). Effects of different ester chains on the antioxidant activity of caffeic acid. *Bioorganic Chemistry*, 105, 104341. [Link]
- de Oliveira, B. H. C., et al. (2025). One-pot synthesis of alkyl caffeates from chlorogenic acid using a heterogeneous biocatalyst generated by glycan oxidation-mediated immobilization (Gloxi). *Cambridge Open Engage*. [Link]
- Xiang, W., et al. (2019). *In Vivo Pharmacology Models for Cancer Target Research*.
- Campos-Toimil, M., et al. (2021). Cardiovascular Effects of Caffeic Acid and Its Derivatives: A Comprehensive Review. *Frontiers in Pharmacology*, 12, 773298. [Link]
- Cho, M. S., et al. (2014). Caffeic acid phenethyl ester promotes anti-inflammatory effects by inhibiting MAPK and NF- $\kappa$ B signaling in activated HMC-1 human mast cells. *PubMed*, 25169493. [Link]
- Park, J. Y., et al. (2020). Caffeic acid methyl ester inhibits LPS-induced inflammatory response through Nrf2 activation and NF- $\kappa$ B inhibition in human umbilical vein endothelial cells. *Experimental and Therapeutic Medicine*, 19(4), 2849-2856. [Link]
- Kim, Y. S., et al. (2019). Does caffeine have a double-edged sword role in inflammation and carcinogenesis in the colon? *World Journal of Gastroenterology*, 25(27), 3499-3512. [Link]

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## Sources

- 1. Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeic acid phenethyl ester: A review on its pharmacological importance, and its association with free radicals, COVID-19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl caffeates improve the antioxidant activity, antitumor property and oxidation stability of edible oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]

- 5. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 6. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Caffeic Acid Phenethyl Ester and Therapeutic Potentials - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. The anticancer mechanism of caffeic acid phenethyl ester (CAPE): review of melanomas, lung and prostate cancers - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. Caffeic acid phenethyl ester (CAPE): pharmacodynamics and potential for therapeutic application [[pharmacia.pensoft.net](https://pharmacia.pensoft.net)]
- 11. Caffeic acid methyl ester inhibits LPS-induced inflammatory response through Nrf2 activation and NF- $\kappa$ B inhibition in human umbilical vein endothelial cells - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. Frontiers | Cardiovascular Effects of Caffeic Acid and Its Derivatives: A Comprehensive Review [[frontiersin.org](https://frontiersin.org)]
- 13. [europeanreview.org](https://europeanreview.org) [[europeanreview.org](https://europeanreview.org)]
- 14. Modulation of ERK1/2 and Akt Pathways Involved in the Neurotrophic Action of Caffeic Acid Alkyl Esters - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. Modulation of ERK1/2 and Akt Pathways Involved in the Neurotrophic Action of Caffeic Acid Alkyl Esters - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 17. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 18. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 19. In vivo models of brain tumors: roles of genetically engineered mouse models in understanding tumor biology and use in preclinical studies - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 20. Frontiers | Modeling Brain Tumors: A Perspective Overview of in vivo and Organoid Models [[frontiersin.org](https://frontiersin.org)]
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